Isoeruboside B
Description
Isoeruboside B is a triterpenoid saponin identified in Smilacis Glabrae Rhixoma (SGR), a medicinal plant traditionally used in osteoporosis treatment . Structurally, it features a triterpene aglycone backbone with glycosidic linkages to sugar moieties, contributing to its bioactivity. This compound has demonstrated strong binding affinity (-8.7 kcal/mol) to therapeutic targets like NFKB1 and CTSK in molecular docking studies, suggesting roles in modulating bone resorption and inflammatory pathways .
Properties
CAS No. |
72994-87-7 |
|---|---|
Molecular Formula |
C51H84O24 |
Molecular Weight |
1081.2 g/mol |
IUPAC Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(19-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O24/c1-19-5-10-51(66-18-19)20(2)32-27(75-51)13-24-22-12-26(56)25-11-21(6-8-49(25,3)23(22)7-9-50(24,32)4)67-45-41(65)38(62)42(31(17-55)71-45)72-48-44(74-47-40(64)37(61)34(58)29(15-53)69-47)43(35(59)30(16-54)70-48)73-46-39(63)36(60)33(57)28(14-52)68-46/h19-48,52-65H,5-18H2,1-4H3 |
InChI Key |
ZQEKBPUAGJKEQO-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)O)C)C)OC1 |
melting_point |
310-312°C |
Other CAS No. |
186545-52-8 |
physical_description |
Solid |
Synonyms |
iso-eruboside B isoeruboside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following compounds share structural or functional similarities with Isoeruboside B, enabling comparative analysis:
Agavasaponin C
- Structural Features: Agavasaponin C is a triterpenoid saponin with a similar aglycone core but distinct glycosylation patterns (e.g., glucose and rhamnose substitutions at C-3 and C-28).
- Source : Found in Agave species.
- Biological Activity : Exhibits antidiabetic and anti-inflammatory properties, though weaker binding to NFKB1 (-6.2 kcal/mol) compared to this compound .
- Key Research Findings : Demonstrated hypoglycemic effects in rodent models but lacks evidence in bone metabolism modulation .
Proto-Iso-Erubisoide B
- Structural Features : A structural isomer of this compound with inverted stereochemistry at C-22.
- Source : Co-occurs with this compound in Smilacis Glabrae Rhixoma.
- Biological Activity : Shows moderate binding to CTSK (-5.9 kcal/mol) but inferior stability in pharmacokinetic (ADMET) simulations due to higher hydrophobicity .
- Key Research Findings: Limited osteoprotective activity in vitro, attributed to reduced solubility and bioavailability .
Smilagenin
- Structural Features : A sapogenin derivative lacking glycosidic side chains, derived from enzymatic hydrolysis of this compound.
- Source : Metabolite of this compound in SGR.
- Biological Activity : Binds weakly to NFKB1 (-4.7 kcal/mol) but enhances osteoblast differentiation in cell cultures .
- Key Research Findings : Lacks multi-target efficacy but synergizes with this compound in combinatorial studies .
Diosgenin
- Structural Features: A steroidal sapogenin with a spirostane skeleton, structurally distinct from triterpenoids but functionally overlapping in osteoporosis pathways.
- Source : Found in Dioscorea species.
- Key Research Findings: Clinically validated for postmenopausal osteoporosis but associated with hormonal side effects .
Comparative Data Table
Key Research Findings and Contrasts
- Multi-Target Efficacy : this compound uniquely targets both NFKB1 (inflammatory pathway) and CTSK (bone resorption), unlike Diosgenin (estrogen-dependent) or Agavasaponin C (metabolic focus) .
- Structural Determinants : Glycosylation in this compound enhances water solubility and target engagement compared to its de-glycosylated analog, Smilagenin .
- Therapeutic Specificity : Proto-Iso-Erubisoide B’s inverted stereochemistry reduces bioactivity, underscoring this compound’s structural optimization for osteoprotection .
Q & A
Q. How can researchers ensure compliance with journal guidelines when publishing this compound findings?
- Answer :
- Experimental Section : Detail synthesis protocols, characterization data, and statistical methods, adhering to word limits by moving auxiliary data to supplementary files .
- Ethics Statements : Declare IRB/IEC approvals for studies involving human samples or animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
